molecular formula C12H13FN2O B11888659 (6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one

(6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one

Cat. No.: B11888659
M. Wt: 220.24 g/mol
InChI Key: QMKVLKJZNLAHBB-JTQLQIEISA-N
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Description

(6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one is a complex organic compound with a unique structure that includes a fluorine atom and a hexahydropyridoquinoxalinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a suitable diketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Cyclization: The final step involves cyclization to form the hexahydropyridoquinoxalinone core, which can be facilitated by heating under reflux with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoxaline derivatives.

    Reduction: Formation of partially reduced quinoxaline compounds.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

(6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure.

    Materials Science: Possible applications in the development of novel materials with specific electronic properties.

    Biological Studies: Investigated for its interactions with various biological targets, which could lead to new insights in biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of (6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler structure without the hexahydropyrido ring.

    Fluoroquinolones: A class of antibiotics with a fluorine atom and a quinolone core.

    Pyridoquinoxalines: Compounds with similar core structures but different substituents.

Uniqueness

(6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one is unique due to the combination of its fluorine atom and hexahydropyridoquinoxalinone core, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C12H13FN2O

Molecular Weight

220.24 g/mol

IUPAC Name

(6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one

InChI

InChI=1S/C12H13FN2O/c13-8-4-5-9-11(7-8)15-6-2-1-3-10(15)12(16)14-9/h4-5,7,10H,1-3,6H2,(H,14,16)/t10-/m0/s1

InChI Key

QMKVLKJZNLAHBB-JTQLQIEISA-N

Isomeric SMILES

C1CCN2[C@@H](C1)C(=O)NC3=C2C=C(C=C3)F

Canonical SMILES

C1CCN2C(C1)C(=O)NC3=C2C=C(C=C3)F

Origin of Product

United States

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